N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-isobutoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(2-methylpropoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO4S2/c1-12(2)11-23-13-4-6-14(7-5-13)25(20,21)19-10-15(22-3)16-8-9-17(18)24-16/h4-9,12,15,19H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNBKYHYCDDNKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(S2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-isobutoxybenzenesulfonamide typically involves multi-step organic reactions. One common approach is the condensation of 5-chlorothiophene-2-carboxylic acid with 2-methoxyethylamine, followed by sulfonation with 4-isobutoxybenzenesulfonyl chloride. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-isobutoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.
Substitution: Electrophiles such as bromine or iodine can be used under acidic conditions to achieve substitution on the thiophene ring.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-isobutoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-isobutoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to a receptor and block its activity, thereby modulating a particular signaling pathway.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
To contextualize the properties of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-isobutoxybenzenesulfonamide, a comparative analysis with similar compounds is essential. Below, key analogs are evaluated based on structural features, biological activity, and crystallographic data (where available).
Structural Analog: Goxalapladib (CAS-412950-27-7)
Goxalapladib, a 1,8-naphthyridine-acetamide derivative developed by GlaxoSmithKline, shares functional group similarities with the target compound, including a methoxyethyl-piperidinyl motif and fluorinated aromatic systems . Key differences include:
- Core Structure : Goxalapladib uses a 1,8-naphthyridine scaffold, whereas the target compound employs a benzenesulfonamide backbone.
- Substituents : Goxalapladib incorporates trifluoromethyl biphenyl and difluorophenyl groups, which enhance metabolic stability and target affinity. In contrast, the target compound’s chlorothiophene and isobutoxy groups may prioritize hydrophobic interactions.
- Biological Activity: Goxalapladib is designed for atherosclerosis treatment via lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibition.
Sulfonamide Derivatives: N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide
This analog, reported by Aziz-ur-Rehman et al., features a simpler benzenesulfonamide structure with a 5-chloro-2-methoxyphenyl group . Comparative insights include:
- Activity Profile : This compound exhibits anti-malarial and anti-convulsant activity, underscoring the versatility of sulfonamide scaffolds. The target compound’s chlorothiophene may confer distinct pharmacokinetic advantages, such as prolonged half-life.
Crystallographic and Computational Insights
Structural comparisons benefit from tools like SHELX (for refinement) and Mercury CSD (for visualization and packing analysis) . For example:
- Packing Similarity : Mercury’s Materials Module could assess whether the target compound’s crystal packing resembles that of other sulfonamides, such as N-(5-chloro-2-methoxyphenyl)benzenesulfonamide, which forms hydrogen-bonded dimers via N–H···O interactions .
- Intermolecular Interactions : The isobutoxy group in the target compound may introduce unique van der Waals contacts compared to smaller alkoxy substituents in analogs.
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
